molecular formula C20H20N6O B2733094 N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline CAS No. 1251710-72-1

N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2733094
CAS No.: 1251710-72-1
M. Wt: 360.421
InChI Key: JNJDGGAPSYOZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N,N-Dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline" is a bis-heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at position 5 with a dimethylaniline group, while the triazole ring is functionalized with a 4-methylbenzyl group at position 1.

For example, 1,3,4-oxadiazole derivatives are often synthesized via oxidative cyclization of carbohydrazides using reagents like iodosobenzene diacetate in ethanol . The triazole moiety could be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,2,3-triazole synthesis.

Properties

IUPAC Name

N,N-dimethyl-4-[3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-4-6-15(7-5-14)12-26-13-18(22-24-26)19-21-20(27-23-19)16-8-10-17(11-9-16)25(2)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJDGGAPSYOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a click reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step often involves the coupling of the triazole-oxadiazole intermediate with N,N-dimethylaniline under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e

Biological Activity

N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylmethyl triazole derivatives with oxadiazole precursors. The synthetic pathways often utilize microwave irradiation or other catalytic methods to enhance yields and purity.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL depending on the specific derivative tested .
  • Antifungal Activity : Studies have demonstrated that similar compounds can inhibit the growth of fungi such as Candida albicans, with some derivatives achieving MICs as low as 6.25 µg/mL .

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have revealed promising results:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress .

The biological activity of this compound is attributed to its structural components:

  • Triazole Ring : Known for its ability to inhibit cytochrome P450 enzymes in fungi, leading to disrupted ergosterol biosynthesis .
  • Oxadiazole Moiety : This component enhances the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial membranes .

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below 25 µg/mL.
Study 2Showed antifungal effects against Candida albicans with an MIC of 12.5 µg/mL.
Study 3In vitro tests indicated cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole and triazole moieties. These compounds have shown significant activity against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that derivatives of oxadiazole can inhibit cancer cell proliferation effectively. A study demonstrated that compounds similar to N,N-dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring enhances its lipophilicity, facilitating better membrane penetration and activity against both gram-positive and gram-negative bacteria:

  • Antibacterial Studies : Compounds with similar structures have been tested for their antibacterial properties, showing effectiveness against species like Bacillus cereus and Staphylococcus aureus. The incorporation of the triazole group has been noted to enhance these properties significantly .

Imaging Agents

The unique chemical structure of this compound positions it as a potential candidate for use in molecular imaging techniques:

  • Contrast Agents : Its ability to bind selectively to certain biological targets makes it suitable for developing imaging agents that can enhance contrast in techniques like MRI or PET scans . The incorporation of radioisotopes into the triazole or oxadiazole framework could lead to novel imaging modalities.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring via cycloaddition reactions.
  • Synthesis of the oxadiazole moiety through condensation reactions.
  • Final coupling with an aniline derivative.

These synthetic pathways are essential for optimizing yield and purity for biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other bis-heterocyclic derivatives documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Synthesis Highlights Key Properties/Applications References
N,N-Dimethyl-4-(3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)aniline 1,2,4-oxadiazole + 1,2,3-triazole Dimethylaniline, 4-methylbenzyl Likely CuAAC + oxidative cyclization Potential bioactivity (e.g., enzyme inhibition)
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline 1,3,4-oxadiazole + pyrazole Dimethylaniline, phenyl Oxidative cyclization with iodosobenzene diacetate Herbicidal, insecticidal activities
N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline 1,2,4-triazole Indolylmethyl, aniline Not specified Possible CNS-targeted applications
N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline Pyrazoline + pyridine Diethylaniline, phenyl, pyridinyl Multi-step condensation Conformational flexibility, ligand design
N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine 1,2,4-triazole Dimethylaminobenzylidene Schiff base formation Chelation or coordination chemistry

Key Comparisons

Heterocyclic Core and Electronic Effects The 1,2,4-oxadiazole core in the target compound differs from the 1,3,4-oxadiazole in the pyrazole-containing analog . The 1,2,4-oxadiazole’s electron-withdrawing nature may enhance stability and π-stacking interactions compared to 1,3,4-oxadiazole derivatives.

Substituent Effects

  • The 4-methylbenzyl group on the triazole enhances lipophilicity compared to the phenyl group on the pyrazole in , which may influence membrane permeability.
  • Dimethylaniline (target compound) vs. diethylaniline (): The shorter alkyl chains in dimethylaniline reduce steric hindrance, favoring planar molecular conformations critical for solid-state packing .

However, the triazole’s introduction likely requires CuAAC, a step absent in pyrazole-based syntheses.

Crystallographic and Geometric Features In the pyrazole-oxadiazole analog (), the N–C bond in the oxadiazole (1.290 Å) is shorter than in pyrazole (1.311 Å), attributed to electron withdrawal by oxygen. The target compound’s triazole-oxadiazole system may exhibit even shorter bond lengths due to triazole’s stronger electron deficiency.

Biological and Functional Implications

  • The indole-containing analog () may exhibit serotonin receptor affinity, whereas the target compound’s dimethylaniline group could favor interactions with acetylcholinesterase or kinases.
  • The pyrazoline derivative () demonstrates partial saturation, increasing flexibility for conformational adaptation in ligand-receptor binding compared to the rigid triazole-oxadiazole system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.